molecular formula C10H12BrN3O B13722893 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide

Cat. No.: B13722893
M. Wt: 270.13 g/mol
InChI Key: MGBVSXIYSMCVAB-UHFFFAOYSA-N
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Description

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features an amino group, a bromophenyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the bromophenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxamide groups can form hydrogen bonds with active site residues . These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.

Uniqueness

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is unique due to its combination of functional groups, which impart distinct reactivity and biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the azetidine ring provides a balance of stability and reactivity that is not found in simpler or more complex heterocycles .

Properties

Molecular Formula

C10H12BrN3O

Molecular Weight

270.13 g/mol

IUPAC Name

3-amino-N-(3-bromophenyl)azetidine-1-carboxamide

InChI

InChI=1S/C10H12BrN3O/c11-7-2-1-3-9(4-7)13-10(15)14-5-8(12)6-14/h1-4,8H,5-6,12H2,(H,13,15)

InChI Key

MGBVSXIYSMCVAB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CC(=CC=C2)Br)N

Origin of Product

United States

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